Open-ring desulfated aztreonam
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Overview
Description
Preparation Methods
The synthesis of Open-ring desulfated aztreonam involves several steps, including the formation of the open-ring structure and desulfation of aztreonam. The reaction conditions typically involve specific reagents and catalysts to achieve the desired stereochemistry and molecular configuration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Open-ring desulfated aztreonam undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Open-ring desulfated aztreonam has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying reaction mechanisms and stereochemistry. In biology, it is investigated for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its therapeutic potential, particularly in the treatment of bacterial infections. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Open-ring desulfated aztreonam involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Open-ring desulfated aztreonam can be compared with other similar compounds, such as aztreonam and its derivatives. While aztreonam is a well-known antibiotic, this compound is unique due to its open-ring structure and desulfation, which may confer different biological and chemical properties. Other similar compounds include various thiazole derivatives and beta-lactam antibiotics .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O6S/c1-5(14)7(10(20)21)17-9(19)8(6-4-25-12(15)16-6)18-24-13(2,3)11(22)23/h4-5,7H,14H2,1-3H3,(H2,15,16)(H,17,19)(H,20,21)(H,22,23)/b18-8-/t5-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNDKSPHIKVWBM-VQSOLXJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102586-36-7 |
Source
|
Record name | Open-ring desulfated aztreonam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OPEN-RING DESULFATED AZTREONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GEP437EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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